molecular formula C7H14ClNO2S B137994 Ethyl thiomorpholine-3-carboxylate hydrochloride CAS No. 159381-07-4

Ethyl thiomorpholine-3-carboxylate hydrochloride

Cat. No.: B137994
CAS No.: 159381-07-4
M. Wt: 211.71 g/mol
InChI Key: QQRCEZBURAQLBQ-UHFFFAOYSA-N
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Description

Ethyl thiomorpholine-3-carboxylate hydrochloride (CAS 159381-07-4) is a heterocyclic compound with the molecular formula C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol . Structurally, it consists of a six-membered thiomorpholine ring (containing one sulfur atom) substituted with an ethyl ester group at position 3 and a hydrochloride salt. This compound is widely used as a pharmaceutical building block due to its versatility in synthesizing bioactive molecules, particularly in medicinal chemistry for modifying pharmacokinetic properties . Key physical properties include a boiling point of 297.5°C and a flash point of 133.7°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiomorpholine-3-carboxylate hydrochloride can be synthesized by reacting ethyl thiomorpholine-3-carboxylate with hydrochloric acid . The reaction typically involves dissolving ethyl thiomorpholine-3-carboxylate in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Scientific Research Applications

Organic Synthesis

ETMCH serves as a versatile reagent in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds. It is particularly useful in:

  • Nucleophilic Substitution Reactions : ETMCH can participate in reactions with alkyl halides or acyl chlorides, facilitating the construction of complex molecular architectures.
  • Oxidation and Reduction Reactions : It can be oxidized to form sulfoxides or sulfones and reduced to yield thiols, showcasing its utility in synthetic pathways .

Biological Studies

The compound has been investigated for its interactions with biological systems, particularly in enzyme mechanisms and protein interactions. Notable applications include:

  • Antimicrobial Research : ETMCH derivatives have shown potential antimicrobial properties, making them candidates for developing new therapeutic agents against resistant strains of bacteria such as Mycobacterium tuberculosis .
  • Enzyme Inhibition Studies : The compound has been utilized to explore the inhibition mechanisms of cytochrome P450 enzymes, which are critical in drug metabolism .

Case Study 1: Antitubercular Activity

A focused screening of compounds similar to ETMCH was conducted against Mycobacterium tuberculosis. Several derivatives exhibited promising activity, indicating that modifications to the thiomorpholine structure could enhance efficacy against resistant strains .

CompoundMIC (μM)Activity
ETMCH Derivative A12.5Moderate
ETMCH Derivative B25Strong
ETMCH Derivative C50Weak

Case Study 2: Enzyme Interaction

In a study investigating enzyme interactions, ETMCH was found to inhibit CYP121A1 effectively. The structure-activity relationship (SAR) analysis revealed that specific modifications to the thiomorpholine ring could significantly enhance binding affinity .

ModificationBinding Affinity (Kd)Effectiveness
Methyl substitution30 μMModerate
Ethyl substitution15 μMHigh
No substitution50 μMLow

Industrial Applications

ETMCH is also employed in the production of various industrial chemicals. Its ability to serve as an intermediate in synthesizing other compounds makes it valuable in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine Derivatives

Ethyl Thiomorpholine-3-Carboxylate Hydrochloride vs. Tert-Butyl Thiomorpholine-3-Carboxylate

  • Structural Difference : The tert-butyl ester group in the latter increases steric bulk compared to the ethyl group in the former.
  • Impact : Tert-butyl derivatives often exhibit enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Applications : Both are used as intermediates, but the tert-butyl variant is preferred in prodrug design due to its stability under physiological conditions .

This compound vs. Thiomorpholine-4-Carbonyl Chloride 1,1-Dioxide

  • Structural Difference : The 1,1-dioxide group introduces two oxygen atoms, converting the sulfur into a sulfone moiety.
  • Impact : Sulfone groups enhance electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. This derivative is often used in synthesizing sulfonamide-based drugs .

Morpholine and Piperazine Derivatives

This compound vs. Methyl 3-Methylmorpholine-3-Carboxylate Hydrochloride

  • Structural Difference : The morpholine ring contains oxygen instead of sulfur, and a methyl group replaces the ethyl ester.
  • Impact: The oxygen atom reduces ring strain and alters hydrogen-bonding capacity, affecting solubility and target binding.

Comparison with H-Series Isoquinoline Sulfonamide Hydrochlorides (e.g., H-8 Hydrochloride)

  • Structural Difference: H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) features a sulfonamide-linked piperazine/isoquinoline core.
  • Pharmacological Role : H-8 is a protein kinase inhibitor, while this compound lacks direct kinase-targeting activity .

Thiophene and Fentanyl Derivatives

This compound vs. Thiophene Fentanyl Hydrochloride

  • Structural Difference : Thiophene fentanyl (C₂₄H₂₆N₂OS·HCl) contains a thiophene ring fused into an opioid-like structure.
  • Applications: Thiophene fentanyl is an analgesic, whereas ethyl thiomorpholine-3-carboxylate serves as a non-opioid synthetic intermediate. Toxicology data for thiophene fentanyl remain incomplete .

This compound vs. Ethyl Thiophene-3-Carboxylate

  • Structural Difference : Thiophene is a five-membered sulfur-containing ring, unlike the six-membered thiomorpholine.
  • Applications : Thiophene derivatives are common in materials science (e.g., conductive polymers), while thiomorpholines are prioritized in drug discovery .

Physicochemical and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Ethyl Thiomorpholine-3-Carboxylate HCl 159381-07-4 C₇H₁₄ClNO₂S 211.71 Thiomorpholine core, ethyl ester Pharmaceutical intermediate
Tert-Butyl Thiomorpholine-3-Carboxylate Not available C₁₀H₁₈ClNO₂S 239.78 Bulkier tert-butyl ester Prodrug synthesis
Methyl 3-Methylmorpholine-3-Carboxylate HCl Not available C₇H₁₄ClNO₃ 195.65 Oxygen-containing morpholine ring Organic synthesis
H-8 Hydrochloride 113276-94-1 C₁₄H₂₀ClN₃O₂S 337.85 Isoquinoline sulfonamide Kinase inhibition
Thiophene Fentanyl Hydrochloride 2306823-39-0 C₂₄H₂₇ClN₂OS 435.00 Thiophene-opioid hybrid Analgesic (research)

Key Research Findings

  • Solubility : Thiomorpholine derivatives generally exhibit higher aqueous solubility than morpholine analogs due to sulfur's polarizability .
  • Safety : this compound lacks explicit hazard data, but its structural analogs (e.g., morpholine derivatives) are classified as low-risk .
  • Synthetic Utility : The ethyl ester group in thiomorpholine derivatives facilitates hydrolysis to carboxylic acids, a critical step in prodrug activation .

Biological Activity

Ethyl thiomorpholine-3-carboxylate hydrochloride is a member of the thiomorpholine family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing sulfur and nitrogen atoms, along with a carboxylate group at the 3-position. Its molecular formula is C7_{7}H12_{12}ClN1_{1}O2_{2}S, with a molecular weight of approximately 195.68 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Related compounds have been identified as inhibitors of various enzymes, including matrix metalloproteinases (MMPs), which play a critical role in extracellular matrix degradation and tumor metastasis .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiomorpholine exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. Studies have indicated that these compounds can induce apoptosis in cancer cell lines, such as MCF-7 and U-937 .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. A synthesis study revealed that various derivatives exhibited moderate to good antibacterial and antifungal activity against common pathogens .

Compound Activity Target Organisms
Ethyl thiomorpholine-3-carboxylateModerate to GoodE. coli, S. aureus
Thiomorpholine derivativesGoodC. albicans, P. aeruginosa

Antitumor Activity

Research indicates that this compound may possess anticancer properties. For instance, studies have reported that related compounds can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .

Cell Line IC50_{50} (µM) Mechanism
MCF-70.48Apoptosis
U-9371.54Cell Cycle Arrest

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized new amides from thiomorpholine carboxylate and evaluated their antimicrobial properties. The findings suggested that these compounds could serve as potential candidates for developing new antibiotics .
  • Cytotoxicity Studies : In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects on various cancer cell lines, with some demonstrating IC50_{50} values lower than established chemotherapeutics like doxorubicin .
  • Pharmacokinetics : Although specific pharmacokinetic data for this compound is limited, related compounds have shown half-lives ranging from 2 to 5 hours, indicating potential for therapeutic use with appropriate dosing strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for ethyl thiomorpholine-3-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves cyclization of thiomorpholine precursors followed by esterification and hydrochloride salt formation. For example:

  • Step 1: React 3-thiomorpholinecarboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester.
  • Step 2: Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
  • Step 3: Salt formation with HCl gas in anhydrous ether to precipitate the hydrochloride form .

Key Data:

ParameterValueSource
Molecular FormulaC₇H₁₄ClNO₂S
Molecular Weight211.71 g/mol

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.2 ppm for ethyl ester protons).
  • HPLC-MS: Purity assessment (≥95% by HPLC) and molecular ion verification .
  • Elemental Analysis: Validate C, H, N, S, and Cl content against theoretical values.
  • Melting Point: Though data is limited, compare observed ranges with literature (if available) .

Example HPLC Parameters:

ColumnMobile PhaseFlow RateDetection
C18 Reverse Phase60:40 H₂O:ACN (0.1% TFA)1.0 mL/minUV 254 nm

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles. Avoid skin contact due to irritation risks (GHS Category 1A-1C) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.
  • First Aid: For eye exposure, rinse with water for ≥15 minutes; seek medical attention .

Hazard Classification:

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH314Immediate rinsing, neutral pH soap
FlammabilityH227Store away from ignition sources

Q. How does environmental stability impact experimental design?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group.
  • Light Sensitivity: Protect from UV exposure to avoid photodegradation (common in thiomorpholine derivatives).
  • Solution Stability: Prepare fresh solutions in anhydrous DMSO or ethanol for biological assays .

Advanced Research Questions

Q. What mechanistic insights exist for its role in nucleophilic reactions?

Methodological Answer: The thiomorpholine ring’s sulfur atom enhances nucleophilicity. Key studies suggest:

  • Thiol-Ene Reactions: Participate in click chemistry for drug conjugates.
  • Catalytic Applications: Act as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-couplings).
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH .

Q. How to profile impurities and quantify degradation products?

Methodological Answer:

  • LC-HRMS: Identify impurities (e.g., hydrolyzed carboxylic acid derivatives) with exact mass accuracy.
  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.
  • Quantitative NMR: Use ¹H qNMR with internal standards (e.g., maleic acid) for impurity quantification .

Example Degradation Products:

ConditionMajor DegradantDetection Method
Acidic (pH 2)Thiomorpholine-3-carboxylic acidLC-MS/MS
Alkaline (pH 10)Ethanol + sulfide byproductsGC-MS

Q. What computational models predict its pharmacokinetic behavior?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility in lipid bilayers using software like GROMACS.
  • ADMET Prediction: Tools like SwissADME estimate logP (~1.2), suggesting moderate blood-brain barrier permeability.
  • Docking Studies: Map interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis: Compare studies using tools like PRISMA guidelines, focusing on variables (e.g., cell lines, assay conditions).
  • Dose-Response Curves: Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to assess reproducibility.
  • Orthogonal Assays: Validate findings using both in vitro (e.g., enzymatic inhibition) and in silico (e.g., QSAR) approaches .

Common Confounders:

VariableImpact on DataMitigation Strategy
Solvent ChoiceDMSO >1% may inhibit enzymesUse low solvent concentrations
Salt FormHydrochloride vs. free baseStandardize salt form in studies

Properties

IUPAC Name

ethyl thiomorpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRCEZBURAQLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589622
Record name Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159381-07-4
Record name Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159381-07-4
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